molecular formula C18H14ClFN2OS B2520668 3-((2-chloro-6-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 941978-14-9

3-((2-chloro-6-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No. B2520668
CAS RN: 941978-14-9
M. Wt: 360.83
InChI Key: SYLWREWTQNUICD-UHFFFAOYSA-N
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Description

3-((2-chloro-6-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a chemical compound with the molecular formula C22H17ClFN3OS. It belongs to the class of pyrazinone derivatives and has been widely studied for its potential applications in various scientific fields.

Scientific Research Applications

Suzuki–Miyaura Coupling Applications

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. The compound , with its boron-containing moiety, finds applications in SM coupling reactions .

Overview::
Specific Applications::

Other Applications

Beyond SM coupling, the compound has relevance in other areas:

Protodeboronation:: Indole Derivatives::

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-12-5-7-13(8-6-12)22-10-9-21-17(18(22)23)24-11-14-15(19)3-2-4-16(14)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLWREWTQNUICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chloro-6-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

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